molecular formula C13H16BrN3O3S B351893 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide CAS No. 847241-25-2

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide

Cat. No.: B351893
CAS No.: 847241-25-2
M. Wt: 374.26g/mol
InChI Key: SJYGHCFZAKDZJB-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide is a chemical compound that features a bromine atom, an imidazole ring, and a methoxybenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide is unique due to its combination of a bromine atom, an imidazole ring, and a methoxybenzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

5-bromo-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O3S/c1-20-12-4-3-11(14)9-13(12)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYGHCFZAKDZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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